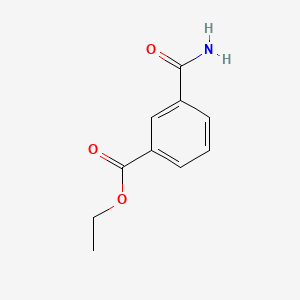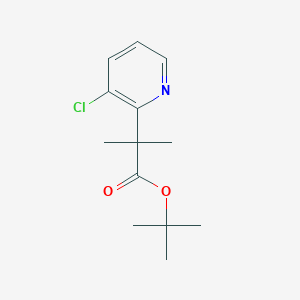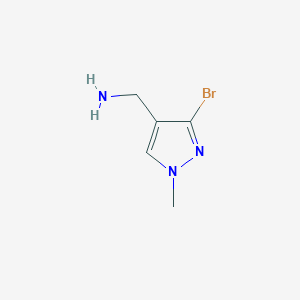
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is a compound with the molecular formula C8H14O2S2. . This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoic acid chain. One common method involves the reaction of 5-methyl-1,2-dithiolane-3-thione with a suitable pentanoic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, dithiothreitol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as an antioxidant.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes, neurodegenerative disorders, and liver diseases.
Industry: Used in the production of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid involves its ability to act as an antioxidant. It can neutralize free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and proteins involved in redox reactions. It also participates in the regeneration of other antioxidants, such as glutathione .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipoic acid: A naturally occurring compound with similar antioxidant properties.
Dithiolane derivatives: Compounds with similar ring structures but different side chains.
Thioctic acid: Another name for lipoic acid, often used interchangeably.
Uniqueness
5-(5-Methyl-1,2-dithiolan-3-yl)pentanoic acid is unique due to its specific structure, which includes a methyl group on the dithiolane ring. This structural feature may influence its reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H16O2S2 |
|---|---|
Poids moléculaire |
220.4 g/mol |
Nom IUPAC |
5-(5-methyldithiolan-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H16O2S2/c1-7-6-8(13-12-7)4-2-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Clé InChI |
UJNIQUMGAWSINP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(SS1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



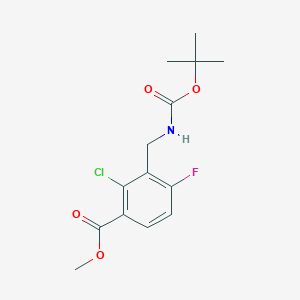
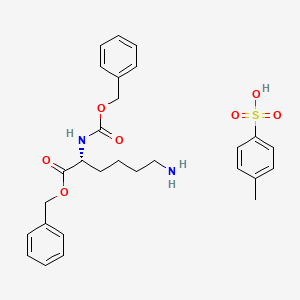

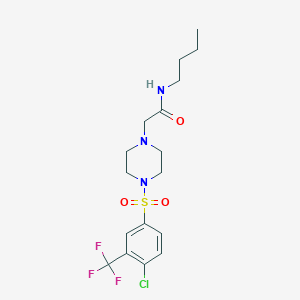
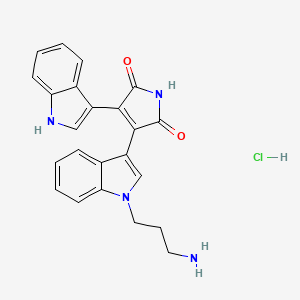
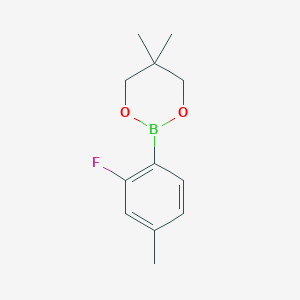
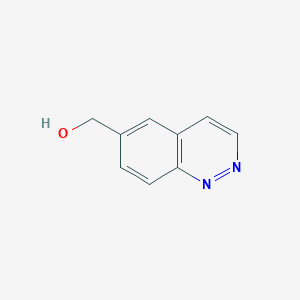
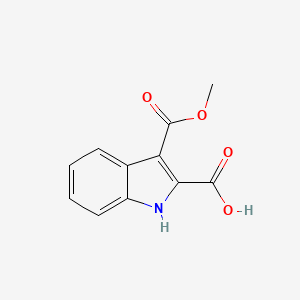
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)

